molecular formula C21H18N2O2S B4268985 N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

Cat. No. B4268985
M. Wt: 362.4 g/mol
InChI Key: MGESJPVAKIZIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as FMA-1, is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the fields of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not yet fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been found to reduce the levels of prostaglandin E2 (PGE2), a potent inflammatory mediator. Furthermore, N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its potent pharmacological activities against various diseases. N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been found to possess good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, the major limitation of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is its poor solubility in water, which makes it difficult to formulate for oral administration.

Future Directions

There are several future directions for the research and development of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One of the major areas of research is to improve the solubility of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, which can be achieved by modifying its chemical structure. Another area of research is to investigate the potential of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Furthermore, the development of N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide analogs with improved pharmacological activities and reduced toxicity is another area of future research.

Scientific Research Applications

N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to possess significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-(2-furylmethyl)-6-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been found to exhibit significant antibacterial and antifungal activities.

properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-13-5-7-18-16(10-13)17(21(24)22-12-15-4-3-9-25-15)11-19(23-18)20-8-6-14(2)26-20/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGESJPVAKIZIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CO3)C4=CC=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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